molecular formula C24H19N3OS2 B2513663 N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 922825-47-6

N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2513663
CAS No.: 922825-47-6
M. Wt: 429.56
InChI Key: JGCZPYJODLXMHA-UHFFFAOYSA-N
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Description

N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes two benzothiazole rings and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and benzyl halides. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Benzyl chloride (C7H7Cl) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzothiazole-2-carboxylic acid derivatives, while reduction may produce benzothiazole-2-carboxamide derivatives.

Scientific Research Applications

N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
  • N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Uniqueness

N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide stands out due to its unique structure, which includes two benzothiazole rings. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS2/c1-15-12-16(2)21-20(13-15)30-24(26-21)27(14-17-8-4-3-5-9-17)23(28)22-25-18-10-6-7-11-19(18)29-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCZPYJODLXMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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